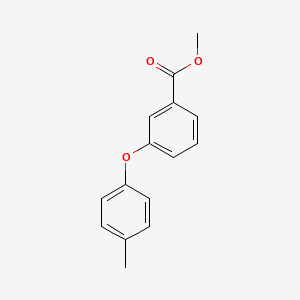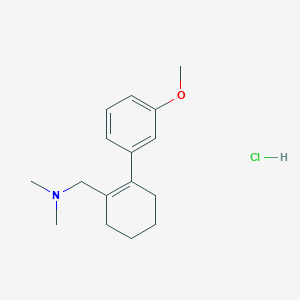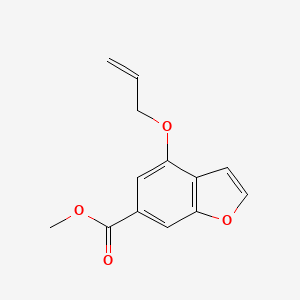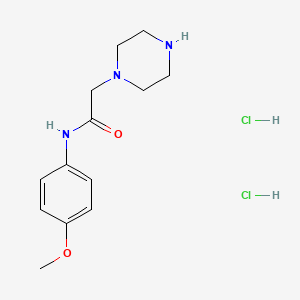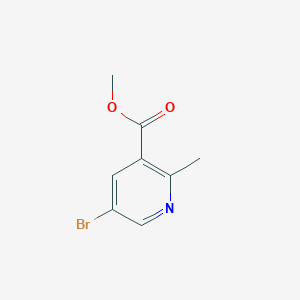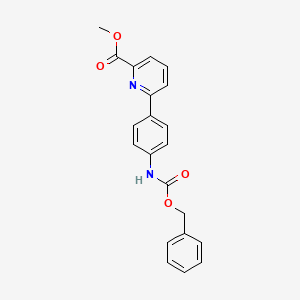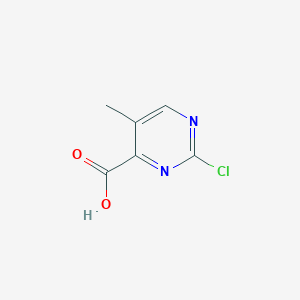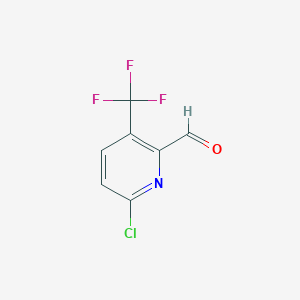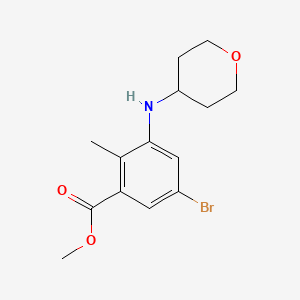
5-ブロモ-2-メチル-3-((テトラヒドロ-2H-ピラン-4-イル)アミノ)安息香酸メチル
概要
説明
Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is a chemical compound with the molecular formula C14H18BrNO3. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a methyl group, and a tetrahydropyran ring attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is used in biological studies to investigate the effects of brominated compounds on biological systems. It serves as a tool to study enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. It is being explored for its pharmacological properties, including its ability to modulate biological targets and pathways.
Industry: In the chemical industry, the compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of active ingredients.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate typically involves the following steps:
Bromination: The starting material, 2-methyl-3-aminobenzoic acid, undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.
Methylation: The brominated compound is then methylated to form the methyl ester.
Nucleophilic Substitution: The tetrahydropyran ring is introduced through a nucleophilic substitution reaction with tetrahydro-2H-pyran-4-ylamine.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions: Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid.
Reduction: 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism by which methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the tetrahydropyran ring play crucial roles in its biological activity. The compound may bind to specific receptors or enzymes, leading to modulation of biological processes.
類似化合物との比較
Methyl 3-bromo-2-methylbenzoate: Similar structure but lacks the tetrahydropyran ring.
Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the amino group.
Methyl 2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate: Similar structure but lacks the bromine atom.
Uniqueness: Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is unique due to the combination of the bromine atom, the methyl group, and the tetrahydropyran ring. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
methyl 5-bromo-2-methyl-3-(oxan-4-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9-12(14(17)18-2)7-10(15)8-13(9)16-11-3-5-19-6-4-11/h7-8,11,16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCILHRPCZDQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1NC2CCOCC2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)

![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)
